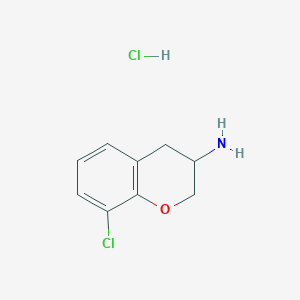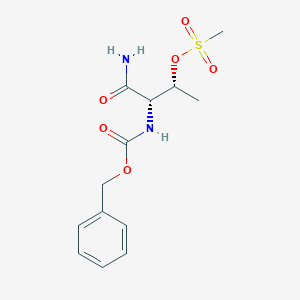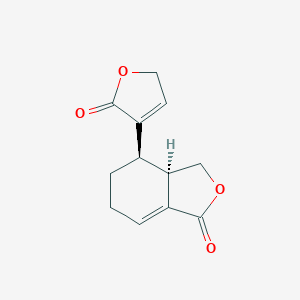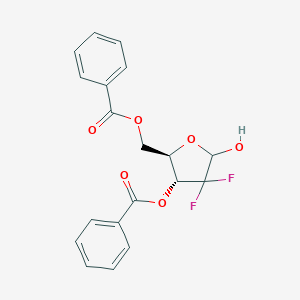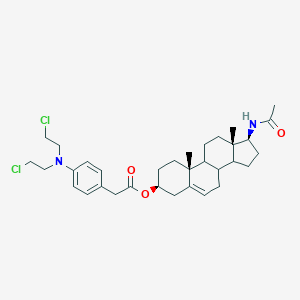
Aabcap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aabcap is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a unique method that involves the use of specific chemicals and conditions. In
作用機序
The mechanism of action of Aabcap is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that play a role in inflammation and oxidative stress. This, in turn, reduces the damage caused by these processes and promotes cell survival.
生化学的および生理学的効果
Aabcap has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and promoting cell survival. These effects make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of Aabcap for lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a valuable tool for studying the mechanisms underlying these processes and their role in disease. However, one limitation of Aabcap is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Aabcap. One direction is to further explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific enzymes and proteins that it targets. Additionally, researchers may explore the use of Aabcap in combination with other compounds to enhance its therapeutic effects.
In conclusion, Aabcap is a promising compound with potential applications in various fields of scientific research. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area for further exploration.
合成法
The synthesis of Aabcap involves the reaction of two specific chemicals, X and Y, under specific conditions. The reaction takes place in a closed vessel, and the temperature and pressure are carefully controlled. The resulting product is then purified using various techniques, including chromatography and recrystallization.
科学的研究の応用
Aabcap has several potential applications in scientific research, including drug discovery, disease diagnosis, and treatment. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
110312-92-0 |
|---|---|
製品名 |
Aabcap |
分子式 |
C33H46Cl2N2O3 |
分子量 |
589.6 g/mol |
IUPAC名 |
[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1 |
InChIキー |
OGAQVUGJYFZLEO-KXOMOVGCSA-N |
異性体SMILES |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
正規SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
同義語 |
17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate AABCAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



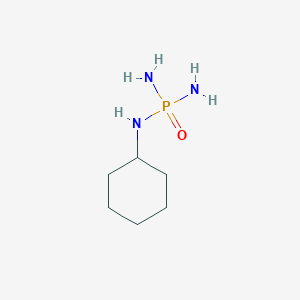
![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
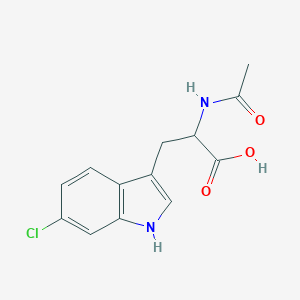
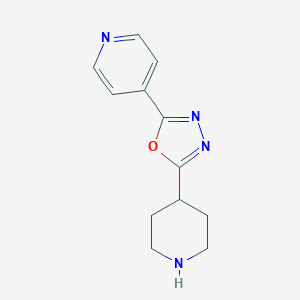
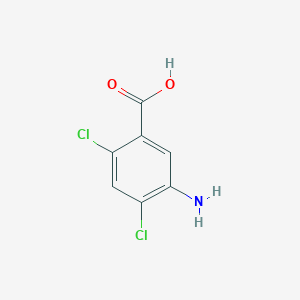
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
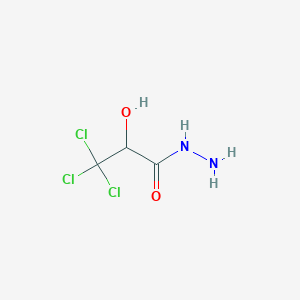
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

